3-Amino-4-methylphenol
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-4-methylphenol and related compounds has been explored through various chemical routes. For instance, compounds with similar structures have been synthesized via the Schiff bases reduction route, showcasing the versatility in forming these compounds (Ajibade & Andrew, 2021). Another study discussed the synthesis of 4-Amino-3-nitrophenol from p-aminophenol, highlighting the steps of acetylation, nitration, and hydrolysis as crucial for achieving the desired product, which suggests similar pathways could be applicable for 3-Amino-4-methylphenol (Yan, 2008).
Molecular Structure Analysis
The molecular structure of 3-Amino-4-methylphenol has been the subject of detailed investigation. Studies on related compounds such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol have revealed insights into their asymmetric units and the significance of intermolecular hydrogen bonding in stabilizing these structures (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-4-methylphenol and its derivatives can lead to a variety of products, underpinning the compound's reactivity and functional versatility. For example, the oxidative condensation of 2-amino-4-methylphenol, a closely related compound, was studied, revealing the formation of a complex dihydrophenoxazinone compound, indicative of the potential chemical pathways and reactions 3-Amino-4-methylphenol could undergo (Tomoda et al., 1991).
Physical Properties Analysis
The physical properties of 3-Amino-4-methylphenol derivatives, such as thermal stability and molecular weight, have been examined, providing insight into the material characteristics of these compounds. For instance, the study of poly-2-[(4-methylbenzylidene)amino]phenol explored its thermal degradation and antimicrobial properties, offering a glimpse into the physical properties that 3-Amino-4-methylphenol might exhibit (Baran et al., 2015).
Chemical Properties Analysis
The chemical properties of 3-Amino-4-methylphenol, such as its reactivity with other substances and its role in synthesis pathways, are crucial for understanding its applications in various fields. The synthesis and characterization of related compounds, such as oligo-4-[(pyridine-3-yl-methylene)amino]phenol, highlight the complex interactions and chemical properties that these types of compounds can exhibit, including their antimicrobial activities (Kaya et al., 2006).
Scientific Research Applications
Oxidative Condensation
- Formation of Dihydrophenoxazinone Compounds : 3-Amino-4-methylphenol undergoes oxidative condensation with human hemoglobin, forming dihydrophenoxazinone compounds. This process is similar to the mechanism of actinomycin synthase which oxidizes related phenol compounds to dihydrophenoxazinone (Tomoda, Arisawa, & Koshimura, 1991).
Synthesis and Characterization
- Polyphenol Derivatives : 3-Amino-4-methylphenol is used to synthesize polyphenol derivatives, investigating their thermal stability, optical, electrochemical properties, and conductivity. This research explores the effect of the methyl group on these properties (Kaya, Kamaci, & Arican, 2012).
- 4-Aminophenol Derivatives : The synthesis and characterization of 4-aminophenol derivatives demonstrate their antimicrobial and antidiabetic activities. These compounds also show significant interactions with human DNA, suggesting potential as anticancer agents (Rafique et al., 2022).
Catalytic and Biological Applications
- Catalytic Activity in Copper(II) Complexes : Binuclear Copper(II) chelates with 3-Amino-4-methylphenol derivatives exhibit catalytic activities, like catecholase and hydrolytic DNA cleavage. These activities are influenced by the structural features of the complexes (Banerjee et al., 2009).
- Antitumor Activity : Phenoxazine compounds synthesized from 3-Amino-4-methylphenol show antitumor activity against human B cell and T cell lymphoblastoid cell lines. They induce a mix of cell death types, including apoptosis and necrosis (Koshibu-Koizumi et al., 2002).
Sensor Applications
- Detection of 4-Aminophenol : A study demonstrates the use of 3-Amino-4-methylphenol in the detection of 4-Aminophenol, a biomarker for aniline in urine. This application is vital for monitoring human health and pre-diagnosis (Jin & Yan, 2021).
Structural and Vibrational Studies
- Structural Analysis : Research on 3- and 4-aminophenol structures and vibrations, including their neutral and ionic ground states, offers insights into their molecular behavior. This information is crucial for understanding their interactions in various applications (Unterberg et al., 2004).
Safety And Hazards
3-Amino-4-methylphenol is a local irritant . When heated to decomposition it emits toxic fumes . It is harmful if swallowed . It may cause irritation of the skin, eyes, and mucous membranes . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3-amino-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNAWQZKZVVELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Record name | 3-AMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19783 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074860 | |
Record name | 3-Amino-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. (NTP, 1992), Solid; [CAMEO] | |
Record name | 3-AMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19783 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Amino-p-cresol | |
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Boiling Point |
Sublimes (NTP, 1992) | |
Record name | 3-AMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19783 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
3-Amino-4-methylphenol | |
CAS RN |
2836-00-2 | |
Record name | 3-AMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19783 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Amino-4-methylphenol | |
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Record name | 3-Amino-p-cresol | |
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Record name | 3-Amino-4-methylphenol | |
Source | EPA DSSTox | |
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Record name | 3-amino-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.748 | |
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Melting Point |
313 to 315 °F (NTP, 1992) | |
Record name | 3-AMINO-4-METHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19783 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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